molecular formula C18H15NO2 B13368275 (2S)-2-(4-methylphenyl)-5-phenyl-6-oxa-4-azaspiro[2.4]hept-4-en-7-one

(2S)-2-(4-methylphenyl)-5-phenyl-6-oxa-4-azaspiro[2.4]hept-4-en-7-one

Cat. No.: B13368275
M. Wt: 277.3 g/mol
InChI Key: QDWWBWXQWXIJNT-BUSXIPJBSA-N
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Description

(2S)-2-(4-methylphenyl)-5-phenyl-6-oxa-4-azaspiro[24]hept-4-en-7-one is a complex organic compound with a unique spirocyclic structure This compound is characterized by its spiro[24]heptane core, which is fused with an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-methylphenyl)-5-phenyl-6-oxa-4-azaspiro[2.4]hept-4-en-7-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction parameters, leading to improved yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-methylphenyl)-5-phenyl-6-oxa-4-azaspiro[2.4]hept-4-en-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenyl and methylphenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.

Scientific Research Applications

(2S)-2-(4-methylphenyl)-5-phenyl-6-oxa-4-azaspiro[2.4]hept-4-en-7-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound’s properties make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-(4-methylphenyl)-5-phenyl-6-oxa-4-azaspiro[2.4]hept-4-en-7-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(4-methylphenyl)-5-phenyl-6-oxa-4-azaspiro[2.4]hept-4-en-7-one: shares similarities with other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams.

    Spirooxindoles: These compounds also feature a spirocyclic core and are known for their biological activity.

    Spirocyclic Lactams: Similar in structure, these compounds are used in various chemical and pharmaceutical applications.

Uniqueness

The uniqueness of (2S)-2-(4-methylphenyl)-5-phenyl-6-oxa-4-azaspiro[24]hept-4-en-7-one lies in its specific combination of functional groups and spirocyclic structure

Properties

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

(2S)-2-(4-methylphenyl)-5-phenyl-6-oxa-4-azaspiro[2.4]hept-4-en-7-one

InChI

InChI=1S/C18H15NO2/c1-12-7-9-13(10-8-12)15-11-18(15)17(20)21-16(19-18)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3/t15-,18?/m0/s1

InChI Key

QDWWBWXQWXIJNT-BUSXIPJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CC23C(=O)OC(=N3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2CC23C(=O)OC(=N3)C4=CC=CC=C4

Origin of Product

United States

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